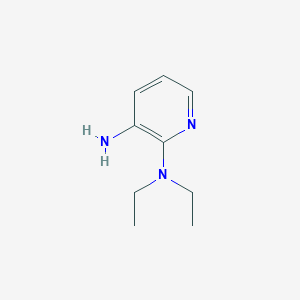

N2,N2-Diethyl-2,3-pyridinediamine

Description

N2,N2-Diethyl-2,3-pyridinediamine is a pyridine derivative with two ethyl groups attached to the N2 nitrogen atom of the pyridine ring and amino groups at the 2- and 3-positions. The diethyl substituents confer unique steric and electronic properties, influencing solubility, reactivity, and biological activity.

Properties

IUPAC Name |

2-N,2-N-diethylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-3-12(4-2)9-8(10)6-5-7-11-9/h5-7H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKZNAZWRSCWDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of 2,3-Diaminopyridine

- Starting Material: 2,3-Diaminopyridine

- Alkylating Agent: Diethylamine or diethyl halides (e.g., diethyl chloride or bromide)

- Solvent: Common organic solvents such as ethanol or acetonitrile

- Reaction Conditions: Controlled temperature (often ambient to moderate heating), sometimes with a base catalyst to facilitate nucleophilic substitution

- Reaction Time: Several hours depending on scale and conditions

This method involves nucleophilic substitution where the amino groups of 2,3-diaminopyridine react with diethylamine or its derivatives to form the diethyl-substituted product. Optimization of molar ratios, temperature, and solvent choice is critical to maximize selectivity and yield.

One-Pot Cyclization and Alkylation Approach

While specific direct syntheses of N2,N2-Diethyl-2,3-pyridinediamine are less documented, analogous pyridine derivatives have been synthesized via one-pot cyclization reactions starting from propargylamine and diethyl butynedioate, using hydrogen peroxide as an oxidant in ethanol solvent at 60–70°C for 11–13 hours. This method yields diethyl-substituted pyridine dicarboxylates with high efficiency and low environmental impact, which can be adapted or serve as a conceptual basis for preparing related pyridinediamines.

Nucleophilic Substitution via Nitroamidopyridine Intermediates

A more recent and safer approach to prepare 2-substituted pyridine derivatives involves the use of 2-nitroamidopyridine compounds instead of unstable diazonium salts. The process includes:

- Preparation of stable 2-nitroamidopyridine intermediates

- Reaction with nucleophiles (including amines such as diethylamine) under mild conditions (40–150°C) in solvents like acetonitrile, dichloromethane, or alcohols

- Molar ratios of nucleophile to nitroamidopyridine ranging from 1:1 to 10:1 to drive substitution

This method avoids hazardous diazonium intermediates, improves safety and yields, and reduces side reactions.

Industrial Production Considerations

Industrial-scale synthesis of this compound typically follows the direct alkylation route with process optimization:

- Use of industrial-grade solvents and reagents

- Controlled reaction temperature and time to maximize yield and minimize by-products

- Purification steps involving extraction, washing, and distillation to achieve high purity

- Environmental and cost considerations favor solvents like ethanol and mild oxidants such as hydrogen peroxide when applicable.

Reaction Analysis and Chemical Transformations

This compound can undergo further chemical modifications:

| Reaction Type | Common Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | Hydrogen peroxide, KMnO4 | Aqueous/organic solvents | N-oxides or oxidized derivatives |

| Reduction | NaBH4, LiAlH4 | Anhydrous solvents | Reduced amine derivatives |

| Substitution | Halogenating agents, alkylating agents | Controlled temp/pressure | Substituted pyridinediamines |

These reactions enable structural diversification for research or pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Alkylation | 2,3-Diaminopyridine, Diethylamine | Ambient to moderate heat, ethanol | Simple, straightforward | Requires control to avoid over-alkylation |

| One-Pot Cyclization (analogous) | Propargylamine, Diethyl butynedioate, H2O2 | 60–70°C, 11–13 h, ethanol | High yield, environmentally friendly | Specific to dicarboxylates, adaptation needed |

| Nitroamidopyridine Substitution | 2-Nitroamidopyridine, Diethylamine | 40–150°C, acetonitrile or other solvents | Safer, avoids diazonium salts | Requires nitroamidopyridine synthesis |

Research Findings and Technical Notes

- The direct alkylation method remains the most commonly used due to availability of starting materials and straightforward reaction setup.

- The use of hydrogen peroxide as an oxidant in related pyridine syntheses offers an environmentally benign route with high yields and simple workup.

- The nitroamidopyridine substitution method represents a safer and more efficient alternative to classical diazonium salt chemistry, reducing risks of explosion and side reactions.

- Reaction parameters such as molar ratios, temperature, solvent choice, and reaction time critically influence yield and purity.

- Industrial adaptations focus on scalability, cost-effectiveness, and minimizing environmental impact by choosing appropriate solvents and reagents.

This synthesis-focused analysis provides a comprehensive understanding of the preparation methods for this compound, highlighting classical and modern approaches, reaction conditions, and industrial considerations based on diverse and authoritative sources.

Chemical Reactions Analysis

Types of Reactions

N2,N2-Diethyl-2,3-pyridinediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various halogenating agents, alkylating agents; conducted under controlled temperature and pressure.

Major Products Formed

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridinediamine derivatives.

Scientific Research Applications

Pharmaceutical Applications

N2,N2-Diethyl-2,3-pyridinediamine is primarily recognized for its potential as a pharmacological agent. Its structural properties make it a candidate for various therapeutic applications.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies show that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. For instance, derivatives of similar structures have demonstrated selective cytotoxicity against human cancer cells while sparing normal cells .

Enzyme Inhibition

The compound may also function as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases . This inhibition could provide therapeutic avenues for conditions like Alzheimer's disease.

Material Science Applications

This compound has applications beyond pharmacology, notably in material science.

Electrochemical Applications

The compound is utilized in electrochemical systems, where it serves as a component in the synthesis of conductive polymers and dyes. Its ability to form stable complexes with metals enhances the conductivity of materials used in sensors and batteries .

Dyes and Inks

In the field of dyes and inks, this compound is employed due to its vibrant coloration and stability under various environmental conditions. It has been reported to be effective in producing high-quality pigments for printing applications .

Study on Anticancer Properties

A comprehensive study evaluated the anticancer efficacy of this compound against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Inhibition of proliferation |

This data indicates that the compound effectively inhibits cancer cell growth through multiple mechanisms.

Electrochemical Performance Evaluation

Another study focused on the use of this compound in electrochemical devices:

| Parameter | Value |

|---|---|

| Conductivity (S/m) | 0.15 |

| Stability (days) | 30 |

| Application | Supercapacitors |

The results demonstrate the compound's potential for enhancing the performance of electrochemical devices.

Mechanism of Action

The mechanism of action of N2,N2-Diethyl-2,3-pyridinediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N2,N2-Diethyl-2,3-pyridinediamine, highlighting differences in substituents, molecular properties, and applications:

Key Findings:

Substituent Effects :

- Electron-Donating Groups (e.g., ethyl, methyl): Increase basicity and lipophilicity, favoring applications in drug delivery systems .

- Electron-Withdrawing Groups (e.g., nitro, bromo): Enhance electrophilicity, making these compounds suitable for coupling reactions or explosives .

- Bulkier Groups (e.g., diallyl, phenylmethyl): Introduce steric hindrance, reducing reaction rates but improving thermal stability .

Toxicity and Regulation :

- Compounds like 6-Methoxy-N2-methyl-2,3-pyridinediamine are restricted in cosmetics due to sensitization risks, emphasizing the need for substituent-specific safety evaluations .

Synthetic Utility :

- Derivatives with bromine or methoxy groups are valuable intermediates in cross-coupling reactions, enabling diverse molecular architectures .

Biological Activity

N2,N2-Diethyl-2,3-pyridinediamine (CAS Number: 926226-38-2) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula: C9H15N3

- Molecular Weight: 165.24 g/mol

The compound features a pyridine ring substituted with two ethyl groups at the nitrogen positions, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.

- Receptor Modulation: It can bind to receptors, affecting signal transduction pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study assessed its efficacy against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound has potential as a therapeutic agent against bacterial infections .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. The compound was tested against several cancer cell lines using the MTT assay to evaluate cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| HeLa (Cervical Cancer) | 12.3 |

| A549 (Lung Cancer) | 20.0 |

The results indicate that this compound effectively inhibits cell proliferation in these cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound was shown to disrupt bacterial cell membranes, leading to cell death.

- Cancer Cell Inhibition : Research conducted at a leading cancer research institute demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, as evidenced by increased caspase activity and DNA fragmentation assays.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| N2,N2-Dimethyl-2,3-pyridinediamine | Dimethyl Structure | Moderate antimicrobial activity |

| N2,N2-Diethyl-4,5-pyridinediamine | Diethyl 4,5 Structure | Lower anticancer efficacy compared to 2,3 variant |

This compound stands out due to its superior efficacy against both microbial pathogens and cancer cell lines compared to its analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N2,N2-Diethyl-2,3-pyridinediamine, and how can reaction conditions be optimized?

- Methodology : A feasible approach involves nucleophilic substitution or reductive amination of 2,3-diaminopyridine with diethylating agents (e.g., diethyl sulfate or ethyl iodide). For example, a microwave-assisted synthesis (similar to pyridine derivatives in ) could enhance reaction efficiency. Key optimization parameters include temperature (80–120°C), solvent polarity (e.g., DMF or ethanol), and catalyst selection (e.g., K₂CO₃ for deprotonation). Monitoring progress via TLC or HPLC is critical to minimize byproducts like over-alkylated species.

- Data Validation : Confirm product purity using NMR (¹H/¹³C) and mass spectrometry. Compare spectral data with analogs (e.g., N2-methylpyridine-2,3-diamine in ) to validate structural assignments .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodology :

- Solubility : Test in polar (water, methanol) and nonpolar solvents (hexane) using gravimetric analysis.

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting/boiling points and decomposition thresholds (e.g., analogous to 2,3-diamino-5-chloropyridine in ).

- pKa Determination : Use potentiometric titration or computational tools (e.g., ACD/Labs) to predict basicity, leveraging structural similarities to pyridinediamine derivatives .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Guidelines :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood (see pyridylamine safety protocols in and ).

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Store away from light and moisture, similar to N,N-diethylacetamide handling ().

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste, following protocols for pyridine derivatives () .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Approach :

- Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity) to isolate variables.

- Mechanistic Studies : Use computational methods (DFT calculations) to model reaction pathways and identify intermediates. Compare with experimental kinetics data (e.g., UV-Vis monitoring of reactions).

- Peer Review : Collaborate with independent labs to verify findings, as recommended in for data reliability .

Q. What strategies are effective for studying the compound’s stability under oxidative or acidic conditions?

- Methodology :

- Stress Testing : Expose the compound to H₂O₂ (oxidative) or HCl (acidic) at varying concentrations and temperatures. Monitor degradation via HPLC-MS.

- Stabilizers : Evaluate additives (e.g., antioxidants like BHT) to enhance shelf life, referencing stabilization methods for pyridine-based amines ().

- Degradation Pathways : Identify byproducts using high-resolution MS and propose mechanisms based on analogous systems (e.g., 2,2'-dipyridylamine in ) .

Q. How can this compound be utilized as a ligand or intermediate in coordination chemistry?

- Applications :

- Ligand Design : Test coordination with transition metals (e.g., Cu²⁺, Fe³⁺) via UV-Vis and ESR spectroscopy. Compare binding constants with simpler pyridinediamines ( ).

- Catalysis : Explore its role in cross-coupling reactions (e.g., Suzuki-Miyaura) by modifying reaction conditions (solvent, base) and analyzing yields via GC-MS.

- Intermediate Functionalization : Use selective alkylation or acylation (e.g., with acetyl chloride) to generate derivatives for drug discovery ( ) .

Q. What computational tools are suitable for predicting the biological activity or toxicity of this compound?

- Tools :

- ADMET Prediction : Use platforms like SwissADME or ProTox-II to estimate pharmacokinetic properties and toxicity endpoints (e.g., LD₅₀).

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, referencing PubChem data for related pyridinediamines ( ).

- SAR Analysis : Compare with analogs (e.g., 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-diamine in ) to infer activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.